5-Nitro-2-(oxetan-3-yloxy)benzoic acid
Description
5-Nitro-2-(oxetan-3-yloxy)benzoic acid is a nitro-substituted benzoic acid derivative featuring an oxetane ring linked via an ether bond at the 2-position.
Properties
IUPAC Name |
5-nitro-2-(oxetan-3-yloxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c12-10(13)8-3-6(11(14)15)1-2-9(8)17-7-4-16-5-7/h1-3,7H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSJDUYEWJQXIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors to form the oxetane ring, which can be achieved through intramolecular etherification or epoxide ring-opening reactions . The nitro group can be introduced via nitration reactions using nitric acid or nitrite ions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include optimized reaction conditions for the cyclization and nitration steps, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(oxetan-3-yloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to open the oxetane ring.
Major Products Formed
Reduction: The major product is 5-amino-2-(oxetan-3-yloxy)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-(oxetan-3-yloxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-Nitro-2-(oxetan-3-yloxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The oxetane ring can also participate in ring-opening reactions, leading to the formation of new compounds that may exhibit biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The oxetane ring in 5-nitro-2-(oxetan-3-yloxy)benzoic acid contrasts with substituents in analogs such as 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) and 5-nitro-2-(substituted phenylamino)benzoic acids (e.g., compounds 1a,b in ). Key differences include:
The oxetane group may enhance metabolic stability compared to hydrolytically labile amide or amino linkages in NPPB and phenylamino derivatives .
Research Implications and Gaps
Comparative electrophysiological studies could clarify its selectivity for VSOR-ClC vs. other channels (e.g., CFTR) .
Therapeutic Potential: Structural analogs like flufenamic acid and niflumic acid () target ion homeostasis and microbial metabolism. The oxetane derivative’s enhanced stability may make it a candidate for anti-infective or anti-proliferative applications.
Synthetic Optimization : Improved routes to stabilize reactive intermediates (e.g., via protective groups) are needed for scalable production .
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